molecular formula C18H24N2O4 B11111045 2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

Cat. No.: B11111045
M. Wt: 332.4 g/mol
InChI Key: YYCCNTVVOIKUGV-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both phenyl and imidazolidinone groups, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate typically involves multistep organic reactions. One common method includes the reaction of phenylglyoxal with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets. The phenyl and imidazolidinone groups can interact with enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

phenacyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

InChI

InChI=1S/C18H24N2O4/c1-13-15(20-18(23)19-13)10-6-3-7-11-17(22)24-12-16(21)14-8-4-2-5-9-14/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H2,19,20,23)

InChI Key

YYCCNTVVOIKUGV-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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